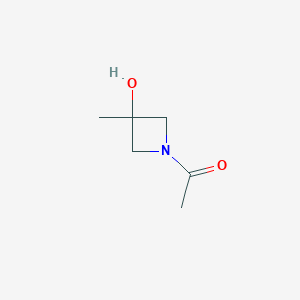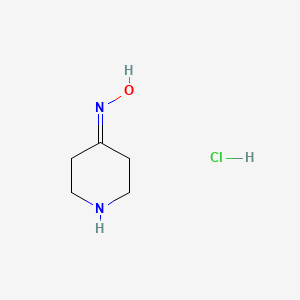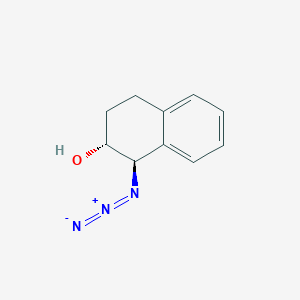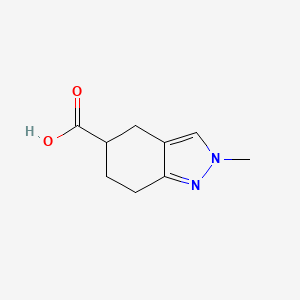
2,2,2-trifluoro-N-(5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetaMide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide is a compound that features a trifluoroacetamide group and a boronic ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Boronic Ester: The starting material, 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, is synthesized through a reaction between 2-bromo-5-iodopyridine and bis(pinacolato)diboron in the presence of a palladium catalyst.
Introduction of the Trifluoroacetamide Group: The boronic ester is then reacted with 2,2,2-trifluoroacetamide under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The trifluoroacetamide group can be involved in oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (such as toluene or ethanol).
Oxidation and Reduction: Common reagents for oxidation include hydrogen peroxide or m-chloroperbenzoic acid, while reduction can be achieved using lithium aluminum hydride or sodium borohydride.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Oxidation and Reduction: The products depend on the specific conditions and reagents used but may include various oxidized or reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Materials Science: It can be used in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 2,2,2-trifluoro-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroacetamide group can enhance the compound’s binding affinity and selectivity, while the boronic ester group can participate in covalent interactions with target proteins.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoro-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)acetamide: This compound features a thiazole ring instead of a pyridine ring, which may result in different chemical properties and reactivity.
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide:
Uniqueness
2,2,2-Trifluoro-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide is unique due to its combination of a trifluoroacetamide group and a boronic ester group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Propiedades
Fórmula molecular |
C13H16BF3N2O3 |
|---|---|
Peso molecular |
316.09 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide |
InChI |
InChI=1S/C13H16BF3N2O3/c1-11(2)12(3,4)22-14(21-11)8-5-6-9(18-7-8)19-10(20)13(15,16)17/h5-7H,1-4H3,(H,18,19,20) |
Clave InChI |
NEGFQXBYNWXLEI-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride](/img/structure/B13501137.png)
![4,6-dichloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B13501145.png)

![4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid](/img/structure/B13501155.png)




![2-[4-(pyridin-4-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride](/img/structure/B13501194.png)


![rac-(1R,2S,5S)-bicyclo[3.1.0]hexan-2-amine hydrochloride](/img/structure/B13501206.png)

